molecular formula C23H33ClO3 B12680788 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate CAS No. 50678-52-9

16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate

Cat. No.: B12680788
CAS No.: 50678-52-9
M. Wt: 393.0 g/mol
InChI Key: VEIABLNKNSOQQY-XAVZRLFQSA-N
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Description

16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is a synthetic steroidal compound with the molecular formula C23H33ClO3. It is known for its unique structural features, including a chlorine atom at the 16th position and an acetate group at the 3rd position. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include chlorination at the 16th position and acetylation at the 3rd position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group at the 20th position.

    Substitution: The chlorine atom at the 16th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex steroidal compounds.

    Biology: The compound is used in studies related to hormone regulation and receptor binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties, is ongoing.

    Industry: It is employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate: Known for its unique chlorine substitution and acetate group.

    21-Diazo-20-oxopregn-5-en-3-beta-yl acetate: Another steroidal compound with a diazo group at the 21st position.

Uniqueness

This compound stands out due to its specific structural modifications, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

50678-52-9

Molecular Formula

C23H33ClO3

Molecular Weight

393.0 g/mol

IUPAC Name

[(3S,10R,13S,16R,17S)-17-acetyl-16-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H33ClO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3/t16-,17?,18?,19?,20+,21-,22-,23-/m0/s1

InChI Key

VEIABLNKNSOQQY-XAVZRLFQSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)Cl

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Cl

Origin of Product

United States

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